molecular formula C6H5FN2O2 B591760 (5-Fluoropyrimidin-2-yl)acetic acid CAS No. 1196145-38-6

(5-Fluoropyrimidin-2-yl)acetic acid

Cat. No.: B591760
CAS No.: 1196145-38-6
M. Wt: 156.116
InChI Key: RPPKSSZAMKKYFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyrimidin-2-yl)acetic acid typically involves the fluorination of pyrimidine derivatives followed by acetic acid substitution. One common method includes the reaction of 5-fluoropyrimidine with bromoacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

(5-Fluoropyrimidin-2-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoropyrimidin-2-yl)acetic acid is unique due to its acetic acid moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fluorinated pyrimidines and can provide distinct advantages in specific applications .

Properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPKSSZAMKKYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720979
Record name (5-Fluoropyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-38-6
Record name (5-Fluoropyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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